2,5-dimethyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide
Description
2,5-Dimethyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a sulfonamide-based compound featuring a thiazole ring substituted with a p-tolyl group and a benzenesulfonamide moiety linked via an ethyl chain. The molecule’s structure is characterized by two methyl groups at the 2- and 5-positions of the benzene ring, which may enhance steric and electronic interactions in biological systems. Sulfonamides are well-known for their diverse pharmacological applications, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .
Properties
IUPAC Name |
2,5-dimethyl-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c1-14-5-8-17(9-6-14)20-22-18(13-25-20)10-11-21-26(23,24)19-12-15(2)4-7-16(19)3/h4-9,12-13,21H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTORCYNAHGWEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Formation of the Thiazole Ring: This step involves the reaction of 4-methylphenyl isothiocyanate with an appropriate amine to form the thiazole ring.
Sulfonamide Formation: The thiazole intermediate is then reacted with 2,5-dimethylbenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2,5-dimethyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis with three urea-containing thiazole derivatives (10d, 10e, 10f) from a 2013 Molecules study .
Structural Differences
Core Functional Groups :
- The target compound contains a benzenesulfonamide group, whereas analogs 10d–10f feature urea linkages. Sulfonamides typically exhibit stronger hydrogen-bonding capacity and metabolic stability compared to ureas, which may influence receptor binding and pharmacokinetics.
- The target lacks the piperazine and ester groups present in 10d–10f, suggesting differences in solubility and membrane permeability.
- Substituent Effects: The p-tolyl group on the thiazole ring in the target compound contrasts with the trifluoromethyl (10d, 10e) and chlorophenyl (10f) substituents in analogs.
Pharmacological Implications
- Urea vs. Sulfonamide : Urea derivatives (10d–10f) are often explored as kinase inhibitors or antimicrobial agents due to their hydrogen-bonding capacity. Sulfonamides, such as the target compound, are more commonly associated with carbonic anhydrase or cyclooxygenase inhibition.
- Substituent Impact : The p-tolyl group in the target may enhance lipophilicity and membrane penetration compared to the polar trifluoromethyl or chlorophenyl groups in analogs.
Biological Activity
2,5-Dimethyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound featuring a thiazole ring, a sulfonamide group, and multiple methyl substitutions. Its structural diversity suggests potential biological activities, particularly in the fields of antimicrobial, anticancer, and antifungal research. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.
Chemical Structure and Synthesis
The compound's systematic name reflects its intricate arrangement of functional groups. The synthesis typically involves multi-step organic reactions, including the Hantzsch thiazole synthesis method for the thiazole ring formation. Subsequent steps may involve sulfonation reactions to introduce the sulfonamide moiety.
Synthetic Routes
- Formation of Thiazole Ring :
- Condensation of α-haloketones with thioamides under acidic conditions.
- Introduction of Sulfonamide Group :
- Treatment with sulfonyl chloride in the presence of a base such as pyridine.
Antimicrobial Activity
Research indicates that compounds containing thiazole and sulfonamide functionalities exhibit significant antimicrobial properties. Specifically, derivatives similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Effective against methicillin-resistant strains | |
| Candida auris | Greater activity than fluconazole | |
| Escherichia coli | Broad-spectrum activity |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation:
- Cell Lines Studied : A549 (lung cancer) and Caco-2 (colon cancer).
- Mechanism : Involves interaction with cellular proteins leading to apoptosis.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 2,5-Dimethyl derivative | 1.61 ± 1.92 | A549 |
| Another thiazole analog | 1.98 ± 1.22 | Caco-2 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the phenyl ring and thiazole moiety significantly influence biological activity. For instance, the presence of electron-donating groups on the phenyl ring enhances antimicrobial efficacy.
Case Studies
- Antimicrobial Screening : A study screened various thiazole derivatives against resistant bacterial strains, highlighting the superior activity of compounds containing p-tolyl groups.
- Anticancer Evaluation : In vitro studies showed that specific substitutions in the thiazole ring increased cytotoxicity against cancer cell lines compared to standard chemotherapeutics.
Q & A
Q. What are the critical considerations for optimizing the synthesis of 2,5-dimethyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide?
Methodological Answer: The synthesis involves sequential functionalization of the thiazole and sulfonamide moieties. Key steps include:
- Thiazole ring formation : Use of p-tolyl thiourea derivatives and α-haloketones under reflux in ethanol or acetonitrile .
- Sulfonamide coupling : Reaction of 2,5-dimethylbenzenesulfonyl chloride with the thiazole-ethylamine intermediate in dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM improves reaction control for acid-sensitive steps .
- Temperature control : Critical during sulfonamide bond formation to prevent decomposition of the thiazole ring .
Q. How is structural characterization of this compound performed to confirm purity and identity?
Methodological Answer: A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C2/C5 of benzene, ethyl linkage to thiazole) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 413.12) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detects sulfonamide S=O stretches (~1350 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹) .
- HPLC-PDA : Quantifies purity (>98% for biological assays) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What experimental strategies are used to assess its initial biological activity?
Methodological Answer:
- Target selection : Prioritize enzymes/receptors with known sulfonamide/thiazole interactions (e.g., carbonic anhydrase IX, cyclooxygenase-2) .
- In vitro assays :
- Enzyme inhibition : Measure IC50 via fluorescence-based assays (e.g., esterase activity for carbonic anhydrase) .
- Cellular viability : Use MTT assays on cancer cell lines (e.g., HT-29, MCF-7) to screen for cytotoxicity .
- Controls : Include parent sulfonamide and thiazole derivatives to isolate structural contributions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Variable substituent libraries : Modify the p-tolyl group (e.g., halogenation, methoxy) and sulfonamide methyl positions .
- Pharmacophore mapping : Use computational docking (e.g., AutoDock Vina) to predict binding modes to target proteins .
- Bioisosteric replacements : Substitute thiazole with oxazole or pyridine to assess electronic effects .
Q. How should contradictory bioactivity data between enzyme assays and cellular models be resolved?
Methodological Answer:
- Orthogonal assays : Validate enzyme inhibition with isothermal titration calorimetry (ITC) and cellular activity via Western blotting (e.g., COX-2 protein levels) .
- Membrane permeability : Measure logP values (e.g., octanol/water) to assess cellular uptake limitations .
- Metabolic stability : Incubate with liver microsomes to identify rapid degradation pathways .
Q. What methodologies are recommended for environmental fate studies of this compound?
Methodological Answer:
- Partitioning studies : Determine logKow and soil sorption coefficients (Kd) using OECD Guideline 121 .
- Degradation pathways : Conduct photolysis (UV-Vis irradiation) and hydrolysis (pH 5–9 buffers) to identify breakdown products .
- Ecotoxicology : Use Daphnia magna acute toxicity assays (48h LC50) and algal growth inhibition tests .
Q. How can advanced biological characterization elucidate its mechanism of action?
Methodological Answer:
- In vitro models : 3D tumor spheroids to mimic hypoxic conditions (relevant to carbonic anhydrase IX targeting) .
- In vivo pharmacokinetics : Administer in rodent models with LC-MS/MS plasma analysis to measure Cmax, t1/2, and bioavailability .
- Omics integration : Perform transcriptomics (RNA-seq) on treated cells to identify downstream pathways (e.g., apoptosis, hypoxia response) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
